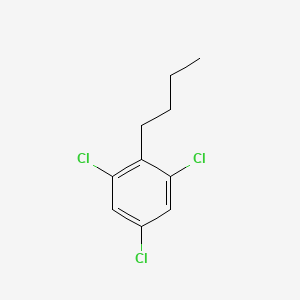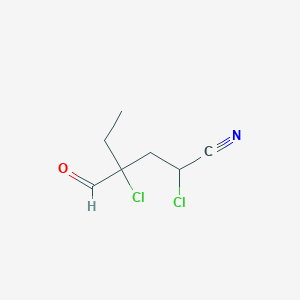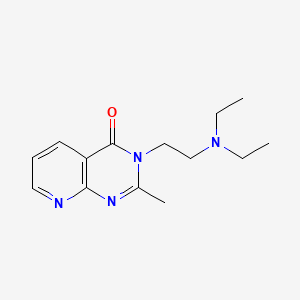
2-Butanone, 4-hydroxy-4-(4-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanone, 4-hydroxy-4-(4-pyridinyl)- is an organic compound that belongs to the class of beta-hydroxy ketones. This compound is characterized by the presence of a hydroxyl group attached to the beta-carbon atom relative to the carbonyl group, along with a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-hydroxy-4-(4-pyridinyl)- can be achieved through several methods. One common approach involves the use of 1,3-butanediol as a starting material. The reaction typically involves the addition of a catalyst, water, and a water entrainer into a reaction vessel. The mixture is then heated to a temperature range of 60 to 75 degrees Celsius. Hydrogen peroxide is added dropwise to the mixture, followed by distillation hydration. The reaction is continued until the content of 1,3-butanediol is significantly reduced, and the target product is obtained through distillation .
Industrial Production Methods
In industrial settings, the production of 2-Butanone, 4-hydroxy-4-(4-pyridinyl)- can be achieved through biotechnological methods. One such method involves the use of nicotinamide cofactor-dependent oxidoreductases for the bioproduction of the compound. This method employs an immobilized in situ cofactor regeneration system composed of NAD±dependent glycerol dehydrogenase and NAD±regenerating NADH oxidase. The enzymes are immobilized on functionalized single-walled carbon nanotubes, which enhances the stability and yield of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanone, 4-hydroxy-4-(4-pyridinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, often using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-Butanone, 4-hydroxy-4-(4-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in studies related to enzyme catalysis and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-Butanone, 4-hydroxy-4-(4-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. It may also interact with cellular receptors and signaling pathways, influencing biological processes at the molecular level .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-2-butanone
- 4-Hydroxy-4-(4-hydroxyphenyl)-2-butanone
- 4-Hydroxy-4-(4-methylphenyl)-2-butanone
Uniqueness
2-Butanone, 4-hydroxy-4-(4-pyridinyl)- is unique due to the presence of the pyridine ring, which imparts distinct chemical properties and reactivity compared to other beta-hydroxy ketones. This structural feature enhances its utility in various research applications and industrial processes .
Propriétés
Numéro CAS |
106012-19-5 |
|---|---|
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
4-hydroxy-4-pyridin-4-ylbutan-2-one |
InChI |
InChI=1S/C9H11NO2/c1-7(11)6-9(12)8-2-4-10-5-3-8/h2-5,9,12H,6H2,1H3 |
Clé InChI |
TVUXQVOEAFYAJC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(C1=CC=NC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~,N~1~-Dioctadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide](/img/structure/B14341182.png)





![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine}](/img/structure/B14341214.png)
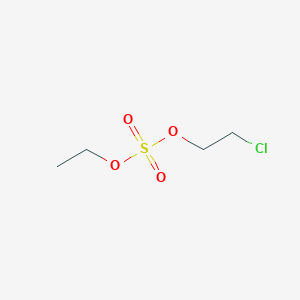
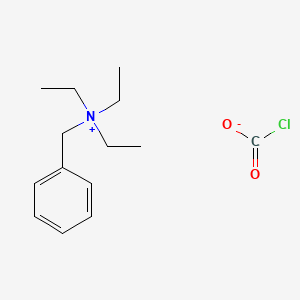
![4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate](/img/structure/B14341237.png)
![4-Methylhexahydro-4H-furo[2,3-b]pyran](/img/structure/B14341240.png)
